molecular formula C18H18N2O3S2 B2868593 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 895443-52-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2868593
CAS RN: 895443-52-4
M. Wt: 374.47
InChI Key: MYAJQPHPYUCCKH-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen .

Scientific Research Applications

Synthesis and Herbicidal Activity

A study by Liu and Shi (2014) details the synthesis of novel compounds containing pyrimidine and 1,3,4-thiadiazole rings, displaying moderate to good selective herbicidal activity against certain plant species. Although not directly mentioning N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, the research methodology and chemical synthesis processes are relevant for understanding the potential applications in herbicide development Liu & Shi, 2014.

Anthelmintic and Anti-inflammatory Activities

Shetty et al. (2010) synthesized new imidazothiazole sulfides and sulfones, demonstrating significant anthelmintic and anti-inflammatory activities. This research indicates the potential for this compound derivatives to be explored for similar biological activities Shetty et al., 2010.

Anticancer Agents

Prasanna et al. (2010) and Osmaniye et al. (2018) have contributed to the understanding of benzothiazole derivatives as potent anticancer agents. These studies reveal how modifications to the benzothiazole scaffold, similar to that found in this compound, can lead to significant antileukemic and general anticancer activities, highlighting the chemical's relevance in oncological research Prasanna et al., 2010; Osmaniye et al., 2018.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines

Mode of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways . This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with its targets to alter cellular processes, leading to cell death.

Biochemical Pathways

, related compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar effects.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJQPHPYUCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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